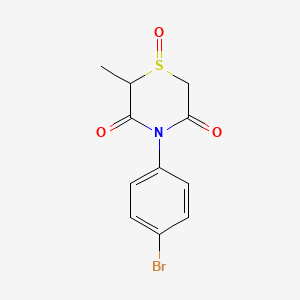
4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione (4-Bromo-2-methyl-1-oxo-1,4-thiazinane-3,5-dione) is a heterocyclic compound that belongs to the family of thiazinane derivatives. It is a colorless solid with a molecular formula of C9H6BrNO2S. This compound has a variety of applications in both scientific research and industrial processes. It is used as a catalyst in organic synthesis and as a pharmaceutical intermediate. It has also been used in the synthesis of novel pharmaceuticals and as a reagent in the synthesis of other heterocyclic compounds.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- New derivatives related to 4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione have been synthesized and characterized. Schiff's bases were employed in the process using inert solvents, with compounds identified through various spectroscopic methods (AL-Hiti & Abdalgabar, 2022).
Application in Heterocyclic Compound Synthesis
- The chemical has been used in the synthesis of heterocyclic compounds like 1,3-oxazepane-4,7-dione derivatives, highlighting its role in creating diverse chemical structures (Gautam & Chaudhary, 2014).
Antimicrobial Studies
- It has been involved in the creation of compounds with antimicrobial properties, as seen in studies involving transition metal complexes and 1,3-dione derivatives (Sampal et al., 2018).
Inhibitors of Glycolic Acid Oxidase
- Derivatives of this compound have shown potential as inhibitors of glycolic acid oxidase, indicating its utility in biochemical research and potential therapeutic applications (Rooney et al., 1983).
Crystal Structures
- Its derivatives have been used in studies focusing on crystal structures, which is crucial in understanding molecular interactions and properties (Lastovickova et al., 2018).
Synthesis of Chiral Allylic Ureas and Amino Acids
- The compound has contributed to the synthesis of chiral allylic ureas and α-methyl-β-amino acids, demonstrating its significance in advanced organic synthesis (Sabala et al., 2010).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
It is suggested that the compound may interact with its targets through a series of biochemical reactions . The compound’s bromophenyl group could potentially enhance its binding affinity to its targets .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Análisis Bioquímico
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione is not well-established. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
4-(4-bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3S/c1-7-11(15)13(10(14)6-17(7)16)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEBJNZFWLENSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

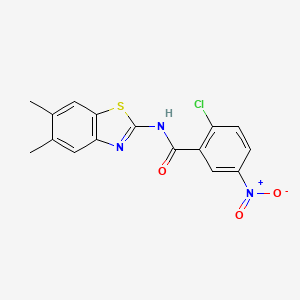

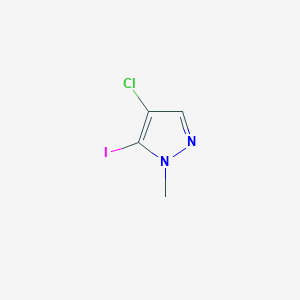
![Ethyl 5-(2,2-diphenylacetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2355183.png)
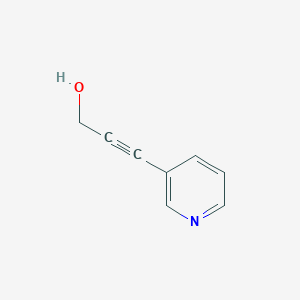
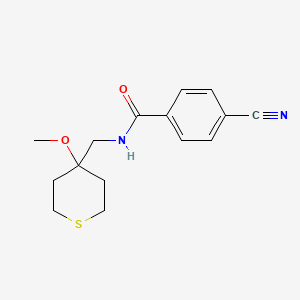


![N-(4-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2355194.png)

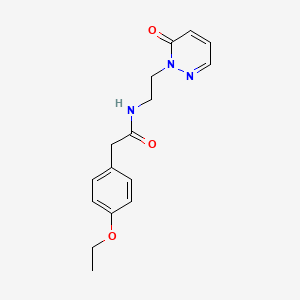
![2-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoic acid](/img/structure/B2355198.png)

![N-(2-chloro-4-methylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2355200.png)